molecular formula C6H8O2 B2600812 4-Methylpent-2-ynoic acid CAS No. 65199-69-1

4-Methylpent-2-ynoic acid

Cat. No.: B2600812
CAS No.: 65199-69-1
M. Wt: 112.128
InChI Key: RQIRASYNLSFTIG-UHFFFAOYSA-N
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Description

4-Methylpent-2-ynoic acid is an organic compound with the molecular formula C6H8O2. It is a derivative of pentynoic acid, characterized by the presence of a methyl group at the fourth carbon and a triple bond between the second and third carbons.

Scientific Research Applications

4-Methylpent-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

4-Methyl-2-pentenoic acid causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-pentynoic acid are currently unknown. This compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .

Mode of Action

The exact mode of action of 4-Methyl-2-pentynoic acid As a methyl-branched fatty acid, it may interact with various enzymes and receptors within the body, influencing metabolic processes .

Biochemical Pathways

4-Methyl-2-pentynoic acid: , as a methyl-branched fatty acid, may be involved in various biochemical pathways related to lipid metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-2-pentynoic acid As a fatty acid, it is expected to be absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Methyl-2-pentynoic acid As a fatty acid, it may play a role in energy production, cellular signaling, and other metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpent-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentynoic acid ethyl ester with lithium hydroxide in ethanol and water under an inert atmosphere using the Schlenk technique . This method yields the desired acid with high purity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylpent-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-methylpent-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRASYNLSFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65199-69-1
Record name 4-methylpent-2-ynoic acid
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